molecular formula C10H11BrO B1284108 1-(4-Bromophenyl)-2-methylpropan-1-one CAS No. 49660-93-7

1-(4-Bromophenyl)-2-methylpropan-1-one

Cat. No. B1284108
CAS RN: 49660-93-7
M. Wt: 227.1 g/mol
InChI Key: PMFLKZHWZXWOEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated compounds can involve various reactions. For instance, the Reformatsky reaction, as described in one study, involves the reaction of 2-phenylpropanal with methyl α-bromopropionate to produce diastereomeric β-hydroxy esters . Another synthesis method includes the reaction of 1-bromo-3,3-dimethylbut-1-ene with phenylphosphonous dichloride, followed by reduction and quaternization with methyl bromide to produce 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide . These methods indicate the reactivity of brominated compounds in synthesis reactions.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is often determined using spectroscopic and X-ray diffraction techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using FT-IR, UV-Vis, and X-ray diffraction, and its geometry was optimized using density functional theory (DFT) . The molecular structure of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide was determined to have a puckered four-membered ring with specific cis and trans relationships between substituents .

Chemical Reactions Analysis

Brominated compounds participate in various chemical reactions. The electrochemical reduction of 1,2-dibromo-3-(4-substituted)-phenylpropanes leads to reductive cleavage and double-bond migration . The molecular ion of 3-phenyl-1-bromopropane can eliminate ethylene and undergo bromine atom migration . These studies demonstrate the reactivity of brominated compounds in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be influenced by their molecular structure. The study of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide revealed the influence of the four-membered ring's puckering on its properties . The spectroscopic and XRD analysis of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol provided insights into its intermolecular contacts and potential reactivity parameters . These analyses are crucial for understanding the behavior of brominated compounds under different conditions.

Scientific Research Applications

Conformational Behavior Studies

1-(4-Bromophenyl)-2-methylpropan-1-one's structure and rotational isomerism have been investigated through infrared spectroscopy, focusing on its conformers in the liquid phase. This research has helped to understand the enthalpy differences and the preferred conformers in different positions, enhancing the knowledge of molecular behavior and stability (Müller, Fruwert, & Geiseler, 1981).

Application in Organic Synthesis

Studies have revealed the use of 1-(4-Bromophenyl)-2-methylpropan-1-one in organic synthesis, particularly in the formation of bi-aryls through domino palladium catalysis. This method has proven effective for creating densely functionalized bi-aryls, indicating its potential in synthesizing complex organic compounds (Krishna, Reddy, & Satyanarayana, 2014).

Chemical Analysis and Characterization

Research on 1-(4-Bromophenyl)-2-methylpropan-1-one includes its use in chemical analyses, such as in the study of side-chain fragmentation of arylalkanol radical cations. These studies contribute to a deeper understanding of molecular reactions and bond cleavage mechanisms under various conditions (Baciocchi, Bietti, Putignani, & Steenken, 1996).

Novel Compound Synthesis

The chemical has been used in synthesizing new compounds like 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides. These compounds, regarded as Trihexyphenidyl analogs, demonstrate the versatility of 1-(4-Bromophenyl)-2-methylpropan-1-one in creating a variety of chemical structures for further exploration in medicinal and chemical research (Isakhanyan, Gevorgyan, & Panosyan, 2008).

Safety And Hazards

The safety data sheet for a related compound, “1-(4-Bromophenyl)ethanol”, indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

The novel compound “2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is obtained in good yield via a three-step protocol . This compound’s structure is assigned by HRMS, IR, 1H, and 13C NMR experiments . This suggests that “1-(4-Bromophenyl)-2-methylpropan-1-one” and its derivatives could be synthesized and studied for their potential applications in the future.

properties

IUPAC Name

1-(4-bromophenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFLKZHWZXWOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567852
Record name 1-(4-Bromophenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-methylpropan-1-one

CAS RN

49660-93-7
Record name 1-(4-Bromophenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49660-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Bromophenyl)-2-methylpropan-1-one
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Synthesis routes and methods

Procedure details

4-Bromobenzonitrile (10 g) was dissolved in anhydrous diethyl ether (125 ml) and 2M isopropyl magnesium chloride in diethyl ether (30.24 ml) was added dropwise with stirring. The resulting solution was then heated to reflux for 18 hours. The reaction mixture was allowed to cool to ambient temperature and a saturated aqueous solution of ammonium chloride was added slowly with stirring. Stirring was continued for a further 2 hours. The organic phase was separated and the aqueous layer was extracted with diethyl ether (3×100 ml). The combined organic phases were washed with water (50 ml), then brine (50 ml), dried (MgSO4) and evaporated to give 1-bromo-4-(2-methylpropanoyl)benzene (11.6 g); 1H NMR (CDCl3): 1.15 (d, 6 H), 3.1 (septet, 1 H), 7.5-7.6 (m, 4 H); mass spectrum (CI+) 226 (M.)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
BM Fox, K Sugimoto, K Iio, A Yoshida… - Journal of Medicinal …, 2014 - ACS Publications
The discovery and optimization of a series of acyl CoA:diacylglycerol acyltransferase 1 (DGAT1) inhibitors based on a pyrimido[4,5-b][1,4]oxazine scaffold is described. The SAR of a …
Number of citations: 34 pubs.acs.org
YF Liang, K Wu, S Song, X Li, X Huang, N Jiao - pstorage-acs-6854636.s3 …
Reaction conditions: 3a (30 mg, 0.2 mmol), NBS (7.2 mg, 20 mol%), and [18O]-DMSO (0.4 mL) and a stir bar were added to a 20 mL reaction tube under air. The mixture was stirred at …
M Hut'ka, Š Toma - Monatshefte für Chemie-Chemical Monthly, 2008 - Springer
Ionic liquids were tested as the reaction media for hydrogen transfer reduction of substituted acetophenones and some other ketones with the [RuCl(TsDPEN)] 2 complex as the catalyst. …
Number of citations: 6 link.springer.com
X Wang, M Liu, L Xu, Q Wang, J Chen… - The Journal of Organic …, 2013 - ACS Publications
A palladium-catalyzed addition of potassium aryltrifluoroborates to aliphatic nitriles has been developed, leading to a wide range of alkyl aryl ketones with moderate to excellent yields. …
Number of citations: 104 pubs.acs.org
P Biswal, M Siva Subramani, S Samser… - The Journal of …, 2022 - ACS Publications
Herein we report simple, highly efficient, and phosphine-free N,C–Ru and N,N–Ru catalysts for ligand-controlled borrowing-hydrogen (BH) and interrupted-borrowing-hydrogen (I-BH) …
Number of citations: 3 pubs.acs.org
F Li, J Ma, N Wang - The Journal of Organic Chemistry, 2014 - ACS Publications
A Cp*Ir complex bearing a functional bipyridonate ligand was found to be a highly effective and versatile catalyst for the α-alkylation of ketones with primary alcohols under extremely …
Number of citations: 122 pubs.acs.org
RD Patil, S Pratihar - The Journal of Organic Chemistry, 2022 - ACS Publications
A versatile, selective, solvent (methanol vs ethanol)- and base (potassium vs lithium carbonate)-assisted switchable synthesis of saturated ketone and α-methyl saturated ketone from α,β…
Number of citations: 2 pubs.acs.org
MM Aborways - 2016 - eprints.hud.ac.uk
This thesis is composed of two independent research projects. The first major project discussed is electrophilic halogenation using inorganic halides in the presence of oxidant. This …
Number of citations: 3 eprints.hud.ac.uk
Y Tu - scholar.archive.org
Methionine sulfoximine 1 (MSO) was the first known sulfoximine discovered by Bentley and coworkers in late 1940s,[1] which was formed by treatment of NCl3 with methionine 2 (Figure …
Number of citations: 2 scholar.archive.org
CG Williams - 2023 - search.proquest.com
Carbocationic intermediates play an important role in the construction of complex molecules, from biosynthetic pathways in nature to the synthesis of natural products by organic …
Number of citations: 0 search.proquest.com

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